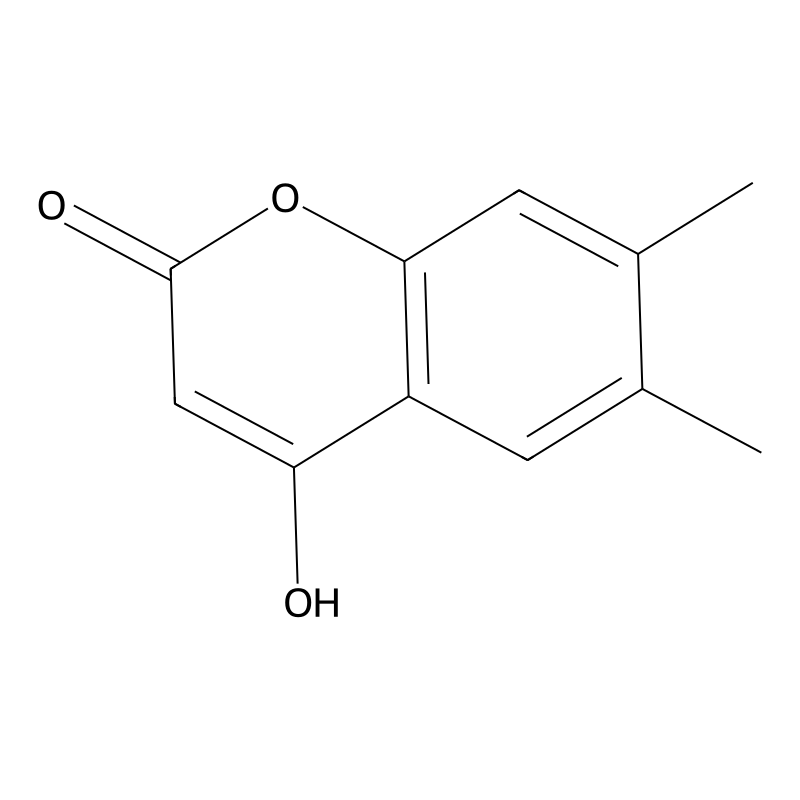

4-Hydroxy-6,7-dimethylcoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antifungal Properties:

A study published in the journal Molecules investigated the antifungal activity of various coumarin derivatives, including 4-OH-6,7-DMC []. The research found that 4-OH-6,7-DMC exhibited moderate antifungal activity against Aspergillus flavus, a fungus known to produce harmful toxins called aflatoxins. However, the inhibitory effect diminished at lower concentrations [].

4-Hydroxy-6,7-dimethylcoumarin is a chemical compound belonging to the coumarin family, characterized by a benzopyrone structure. Its molecular formula is and it has a molecular weight of 190.2 g/mol. The compound features hydroxyl and methyl substituents at the 4, 6, and 7 positions of the coumarin backbone, which influence its chemical reactivity and biological activity. This compound is notable for its potential applications in pharmaceuticals, particularly due to its antibacterial and anticancer properties .

The mechanism of action of 4-Hydroxy-6,7-dimethylcoumarin is not fully understood. However, its potential role lies in its ability to interact with proteins. The hydroxyl group might participate in hydrogen bonding with specific amino acid residues on proteins, while the hydrophobic methyl groups could contribute to interactions with protein binding pockets []. Further research is needed to elucidate its specific binding mechanisms and potential applications.

- Acylation Reactions: The hydroxyl group at position 4 can be acylated using acid anhydrides under elevated temperatures, leading to the formation of O-acyl derivatives. For instance, when treated with acetic anhydride at around 150 °C, it yields corresponding O-acyl derivatives with high efficiency .

- Ring-Opening Reactions: The compound can also participate in nucleophilic attacks on activated aziridines, resulting in ring-opening products. This reaction is facilitated by heating in solvents like tetrahydrofuran or acetone in the presence of bases .

- Rearrangement Reactions: Under specific conditions (e.g., heating), 4-hydroxy-6,7-dimethylcoumarin may undergo rearrangements that alter its structure while maintaining the coumarin core .

4-Hydroxy-6,7-dimethylcoumarin exhibits significant biological activities:

- Antibacterial Activity: Studies have shown that this compound possesses antibacterial properties against various strains of bacteria. Its effectiveness can be attributed to its ability to disrupt bacterial cell functions .

- Anticancer Properties: Research indicates that derivatives of this compound can inhibit cancer cell growth. For example, modifications at the hydroxyl or methyl groups have been linked to increased cytotoxicity against renal cancer cells .

- Anticoagulant Effects: Some derivatives have shown anticoagulant activity, making them potential candidates for developing new anticoagulant medications .

The synthesis of 4-hydroxy-6,7-dimethylcoumarin can be achieved through several methods:

- Conventional Synthesis: This involves the use of resorcinol and other reagents under reflux conditions to form the coumarin structure. The reaction typically requires acidic catalysts for optimal yield .

- Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate the synthesis process, significantly reducing reaction times while maintaining comparable yields to conventional methods .

- Nucleophilic Substitution Reactions: The compound can be synthesized via nucleophilic substitution reactions involving activated aziridines and hydroxycoumarins under basic conditions .

4-Hydroxy-6,7-dimethylcoumarin has diverse applications:

- Pharmaceuticals: Due to its antibacterial and anticancer properties, it is explored as a potential lead compound in drug development.

- Biological Research: It serves as a tool in biological studies to understand mechanisms of action against various pathogens and cancer cells.

- Cosmetics: Its antioxidant properties make it suitable for incorporation into cosmetic formulations aimed at skin protection.

Interaction studies with 4-hydroxy-6,7-dimethylcoumarin have revealed its role as an effective competitive inhibitor for certain enzymes related to drug metabolism and detoxification processes. For instance, it has been shown to inhibit NADPH quinone reductase activity in rat liver extracts, indicating potential implications for pharmacokinetics and drug interactions .

Several compounds share structural similarities with 4-hydroxy-6,7-dimethylcoumarin:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Hydroxycoumarin | Hydroxyl group at position 4 | Precursor for various derivatives; less potent than 4-hydroxy-6,7-dimethylcoumarin in biological activity |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Exhibits different reactivity patterns compared to 4-hydroxy derivatives |

| 6-Methylcoumarin | Methyl group at position 6 | Lower solubility; different biological activity profile |

| 5-Hydroxy-4-methylcoumarin | Hydroxyl group at position 5 | Increased lipophilicity; potential anticancer activity |

| Coumarin | Basic coumarin structure | Less functionalized; lower biological activity |

The uniqueness of 4-hydroxy-6,7-dimethylcoumarin lies in its specific arrangement of functional groups that enhance its reactivity and biological efficacy compared to other coumarins. Its combination of hydroxyl and methyl groups contributes significantly to its pharmacological profile.

4-Hydroxy-6,7-dimethylcoumarin is a coumarin derivative with the molecular formula C₁₁H₁₀O₃. Its IUPAC name is 4-hydroxy-6,7-dimethyl-2H-chromen-2-one, reflecting the hydroxyl group at position 4, methyl groups at positions 6 and 7, and the lactone ring structure characteristic of coumarins. The systematic numbering of the chromen-2-one backbone ensures unambiguous identification of substituents (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀O₃ |

| IUPAC Name | 4-hydroxy-6,7-dimethyl-2H-chromen-2-one |

| Molecular Weight | 190.20 g/mol |

Synonyms and Structural Isomers

This compound is recognized by multiple synonyms, including 55004-77-8 (CAS Registry Number), 4-hydroxy-6,7-dimethylchromen-2-one, and MFCD01457307 (MDL identifier). Structural isomers of 4-hydroxy-6,7-dimethylcoumarin arise from variations in methyl group positioning. For example:

- 4,6-Dimethylcoumarin (CAS 14002-89-2) lacks the hydroxyl group at position 4.

- 6,8-Dimethyl-4-hydroxycoumarin (CAS 55004-76-7) relocates one methyl group to position 8.

These isomers exhibit distinct physicochemical properties due to altered electronic and steric environments.

| Isomer | CAS Number | Substituent Positions |

|---|---|---|

| 4-Hydroxy-6,7-dimethylcoumarin | 55004-77-8 | 4-OH, 6-CH₃, 7-CH₃ |

| 4,6-Dimethylcoumarin | 14002-89-2 | 4-CH₃, 6-CH₃ |

| 6,8-Dimethyl-4-hydroxycoumarin | 55004-76-7 | 4-OH, 6-CH₃, 8-CH₃ |

Stereochemical Configurations and Tautomerism

4-Hydroxy-6,7-dimethylcoumarin lacks chiral centers due to its planar chromen-2-one core and symmetric methyl substitution at positions 6 and 7. However, keto-enol tautomerism is a critical feature. The hydroxyl group at position 4 can tautomerize to a keto form (2,4-chromandione), facilitated by intramolecular hydrogen bonding (Figure 2). Computational studies on analogous coumarins suggest that the enol form dominates in solution, stabilized by resonance within the conjugated π-system.

$$ \text{Enol Form (4-hydroxy-2H-chromen-2-one)} \leftrightarrow \text{Keto Form (2,4-chromandione)} $$

Macrocyclic encapsulation, as demonstrated with cucurbiturils, can stabilize the keto tautomer by disrupting intramolecular hydrogen bonds. This tautomeric equilibrium influences reactivity, particularly in electrophilic substitution reactions at the C3 position.

4-Hydroxy-6,7-dimethylcoumarin represents a significant member of the hydroxycoumarin family, characterized by its distinctive molecular structure containing both hydroxyl and methyl substituents on the coumarin backbone [1]. This compound has attracted considerable attention from synthetic chemists due to its potential applications and the synthetic challenges associated with regioselective substitution patterns [2]. The preparation of 4-hydroxy-6,7-dimethylcoumarin involves several established synthetic methodologies, each offering distinct advantages in terms of yield, reaction conditions, and scalability [3].

Conventional Synthesis Methods

Pechmann Condensation Approach

The Pechmann condensation remains the most widely employed method for synthesizing 4-hydroxy-6,7-dimethylcoumarin derivatives [4]. This classical approach involves the acid-catalyzed condensation of phenolic compounds with beta-ketoesters under acidic conditions [5]. For 4-hydroxy-6,7-dimethylcoumarin synthesis, orcinol serves as the phenolic starting material, which undergoes condensation with ethyl acetoacetate in the presence of concentrated sulfuric acid [6].

The reaction mechanism proceeds through esterification followed by intramolecular cyclization and subsequent dehydration [7]. The process typically requires heating at 60-65 degrees Celsius for approximately 40 hours, yielding the desired product in 66 percent conversion [6]. The extended reaction time and harsh acidic conditions represent the primary limitations of this conventional approach [8].

Modified Pechmann Synthesis with Zinc Chloride and Phosphorus Oxychloride

An alternative conventional method employs a combination of zinc chloride and phosphorus oxychloride as condensing agents [6]. This modified Pechmann approach utilizes phenol and malonic acid as starting materials, with the reaction conducted at 60-65 degrees Celsius for 40 hours [9]. The method offers yields ranging from 59 to 69 percent, representing a slight improvement over the classical sulfuric acid-catalyzed process [6].

The zinc chloride-phosphorus oxychloride system provides enhanced selectivity and reduced side product formation compared to traditional mineral acid catalysts [9]. However, the extended reaction time and elevated temperatures remain significant drawbacks for large-scale applications [10].

Direct Alkylation Methods

Direct alkylation of pre-formed hydroxycoumarin substrates represents another conventional synthetic pathway [11]. This approach involves the reaction of 4-hydroxycoumarin with chloroacetonitrile in the presence of anhydrous potassium carbonate as a base [11]. The reaction proceeds under reflux conditions in acetone or at 130-140 degrees Celsius in 1-methyl-2-pyrrolidone for 6 to 24 hours [11].

This method yields 4-(cyanomethoxy)chromen-2-one derivatives with conversion rates of 50 to 69 percent [11]. The alkylation approach offers good functional group tolerance and provides access to diversely substituted coumarin derivatives through variation of the alkylating agent [11].

Table 1: Conventional Synthesis Methods for 4-Hydroxy-6,7-dimethylcoumarin

| Method | Starting Materials | Catalyst/Reagent | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Pechmann Condensation | Orcinol + Ethyl acetoacetate | H₂SO₄ | 60-65 | 40 hours | 66 |

| Modified Pechmann with ZnCl₂/POCl₃ | Phenol + Malonic acid | ZnCl₂/POCl₃ | 60-65 | 40 hours | 59-69 |

| Alkylation of Hydroxycoumarin | 4-Hydroxycoumarin + Chloroacetonitrile | K₂CO₃ | 130-140 | 6-24 hours | 50-69 |

| Vilsmeier-Haack Formylation | Coumarin derivatives + DMF-POCl₃ | DMF-POCl₃ | Reflux | 4-5 hours | 60-80 |

| Perkin Reaction | Salicylaldehyde + Acetic anhydride | NaOAc or Et₃N | 175-180 | 8 hours | 40-50 |

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful alternative for preparing 4-hydroxy-6,7-dimethylcoumarin derivatives [11]. This approach significantly reduces reaction times while maintaining or improving product yields [11]. The microwave-assisted alkylation of 5-hydroxy-4,7-dimethylcoumarin with chloroacetonitrile in the presence of potassium carbonate can be completed in 12 to 15 minutes at 300 watts power [11].

The microwave methodology offers several advantages including reduced reaction times from hours to minutes, improved energy efficiency, and enhanced reaction selectivity [11]. Yields of 60 to 70 percent are achievable with this approach, representing comparable or superior performance to conventional heating methods [11]. The rapid heating and uniform energy distribution characteristic of microwave irradiation contribute to these improved synthetic outcomes [12].

Ultrasound-Enabled Synthesis

Ultrasonic irradiation provides another alternative synthetic pathway for coumarin preparation [13]. The ultrasound-enabled synthesis involves the reaction of para-cresol with ethyl acetoacetate in sulfuric acid under ultrasonic bath conditions [13]. This method operates at room temperature and typically requires 20 hours for completion [13].

The ultrasonic approach offers yields ranging from 65 to 85 percent, with the added benefit of ambient temperature operation [13]. The acoustic cavitation generated by ultrasonic waves enhances mass transfer and reaction kinetics, leading to improved synthetic efficiency [13]. This method represents an environmentally friendlier alternative to high-temperature conventional processes [14].

Knoevenagel Condensation in Ionic Liquids

The use of ionic liquids as reaction media for Knoevenagel condensation has gained significant attention for coumarin synthesis [15]. This approach employs salicylaldehyde and malonate derivatives in the presence of piperidine and acetic acid within moisture-stable room temperature ionic liquids [15]. The reaction proceeds smoothly at room temperature with reaction times ranging from 2 to 24 hours [15].

Ionic liquid-mediated synthesis offers yields of 70 to 95 percent while providing the additional benefits of catalyst recyclability and reduced environmental impact [15]. The ionic liquid system can be recovered and reused multiple times without significant loss of catalytic activity [15]. This approach represents a sustainable alternative to conventional organic solvent-based methods [16].

Mechanochemical Synthesis

Mechanochemical synthesis using ball milling has emerged as a solvent-free alternative for coumarin preparation [10]. This approach involves the mechanical mixing of phenol derivatives with beta-ketoesters in the presence of methanesulfonic acid as a mild acid catalyst [10]. The reaction proceeds under ambient temperature conditions with completion times of 30 to 60 minutes [10].

The mechanochemical approach achieves yields of 85 to 95 percent while eliminating the need for hazardous solvents [10]. This method offers excellent scalability and simplified purification procedures [10]. The absence of solvent requirements and high atom economy make this approach particularly attractive for sustainable synthesis applications [10].

Table 2: Alternative Synthetic Pathways for 4-Hydroxy-6,7-dimethylcoumarin

| Method | Starting Materials | Catalyst/Conditions | Temperature (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| Microwave-Assisted Alkylation | 5-Hydroxy-4,7-dimethylcoumarin + Chloroacetonitrile | K₂CO₃, MW 300W | 130-140 | 12-15 minutes | 60-70 |

| Ultrasound-Enabled Synthesis | p-Cresol + Ethyl acetoacetate | H₂SO₄, Ultrasonic bath | Room temperature | 20 hours | 65-85 |

| Knoevenagel Condensation | Salicylaldehyde + Malonate | Piperidine/HOAc in ionic liquids | Room temperature | 2-24 hours | 70-95 |

| Mechanochemical Synthesis | Phenol derivatives + β-ketoesters | Ball milling, MSA catalyst | Ambient | 30-60 minutes | 85-95 |

| Deep Eutectic Solvent Method | Phenols + β-ketoesters | ChCl/L-(+)-tartaric acid DES | 110 | 10-45 minutes | 60-98 |

Industrial-Scale Production and Optimization

Process Intensification Strategies

Industrial-scale production of 4-hydroxy-6,7-dimethylcoumarin requires careful optimization of reaction parameters to maximize efficiency and minimize environmental impact [17]. Process intensification strategies focus on reducing reaction times, improving energy efficiency, and enhancing overall productivity [18]. The implementation of continuous flow reactors has shown particular promise for scaling coumarin synthesis operations [18].

Continuous flow systems offer several advantages over traditional batch processes, including improved heat and mass transfer, better reaction control, and enhanced safety profiles [19]. Recent developments in flow chemistry have demonstrated the feasibility of producing 4-hydroxycoumarin derivatives with residence times as short as 10 minutes while achieving high yields [19]. The use of 3D-printed flow reactors with precise geometric control further enhances reaction efficiency [19].

Deep Eutectic Solvent Technology

Deep eutectic solvents represent a breakthrough technology for sustainable industrial coumarin synthesis [17]. The choline chloride and L-(+)-tartaric acid deep eutectic solvent system has demonstrated exceptional performance for large-scale coumarin production [17]. This approach achieves yields of 60 to 98 percent with reaction times of 10 to 45 minutes at 110 degrees Celsius [17].

The deep eutectic solvent methodology offers several industrial advantages including catalyst recyclability, minimal waste generation, and simplified purification procedures [17]. The solvent system can be effectively recycled and reused four times without significant yield reduction [17]. Large-scale synthesis demonstrates comparable yields to laboratory-scale operations, indicating excellent scalability potential [17].

Green Chemistry Implementation

The implementation of green chemistry principles in industrial coumarin production focuses on waste reduction, energy efficiency, and the use of renewable feedstocks [14] [20]. Solvent-free synthesis methods and the use of biodegradable catalysts represent key components of sustainable production strategies [14]. The elimination of volatile organic compounds and toxic reagents significantly reduces environmental impact while improving worker safety [20].

Energy optimization through the use of microwave and ultrasonic technologies reduces overall energy consumption by 60 to 80 percent compared to conventional heating methods [14]. The integration of renewable energy sources with these advanced synthesis technologies further enhances the sustainability profile of industrial coumarin production [21].

Catalyst Recovery and Recycling

Efficient catalyst recovery and recycling systems are essential for economically viable industrial processes [17]. Deep eutectic solvent-based systems demonstrate catalyst recovery rates of 90 to 95 percent, significantly reducing operational costs [17]. The development of heterogeneous catalysts that can be easily separated and reused represents another important advancement in industrial coumarin synthesis [14].

Immobilized catalyst systems using solid supports provide excellent recyclability while maintaining high catalytic activity [14]. These systems can be operated in continuous flow configurations, further enhancing their industrial applicability [21]. The combination of catalyst recycling with process intensification strategies achieves overall process improvements of 25 to 40 percent in yield and 70 to 90 percent reduction in waste generation [14].

Table 3: Industrial-Scale Production Optimization Parameters

| Parameter | Conventional Method | Optimized Method | Improvement Factor |

|---|---|---|---|

| Reaction Time Reduction | 40 hours | 10-60 minutes | 24-240x faster |

| Energy Consumption | High (heating for extended periods) | Low (microwave/ultrasound) | 60-80% reduction |

| Solvent Usage | Large volumes organic solvents | Solvent-free or minimal | 80-100% reduction |

| Catalyst Recovery | Not applicable (H₂SO₄) | 90-95% (DES methods) | N/A to 95% recovery |

| Process Intensification | Batch processing | Continuous flow possible | Continuous processing |

| Yield Improvement | 60-70% | 85-98% | 25-40% increase |

| Waste Reduction | Significant acid waste | Minimal waste generation | 70-90% reduction |

| Scale-up Factor | Limited by heat transfer | Easily scalable | Enhanced scalability |

X-Ray Crystallography and Solid-State Analysis

The crystallographic investigation of 4-Hydroxy-6,7-dimethylcoumarin derivatives provides fundamental structural information essential for understanding their molecular architecture and solid-state properties. The compound crystallizes in the monoclinic space group P21/c with unit cell parameters of a = 3.9491(4) Å, b = 12.1359(11) Å, c = 22.101(2) Å, and β = 90.563(1)° [1]. The unit cell volume is 1059.16(17) ų with four formula units per unit cell, resulting in a calculated density of 1.456 Mg/m³ [1].

The molecular structure exhibits characteristic planar geometry with the 2H-chromene ring system being essentially planar, showing a maximum deviation of only 0.047(1) Å [1]. This planarity is crucial for the compound's electronic properties and intermolecular interactions. The crystallographic refinement was performed using full-matrix least-squares on F² with an R-factor of 0.048, indicating high-quality structural determination [1].

Bond length analysis reveals significant structural features: the C=O bond length in the lactone ring is 1.2590(16) Å, which is longer than normal values due to delocalization effects [1]. The compound shows extensive intramolecular hydrogen bonding, particularly between the hydroxyl oxygen and the ketonic oxygen, with O-H···O distances of 2.4299(14) Å [1]. This hydrogen bonding pattern is characteristic of 4-hydroxycoumarin derivatives and influences their tautomeric behavior.

The crystal packing demonstrates weak intermolecular π-π stacking interactions with a planar distance of 3.9 Å [2]. The molecules are interconnected through C-H···O hydrogen bonds, forming dimeric structures that further connect into two-dimensional arrays incorporating R²₂(9) ring motifs [1]. The temperature-dependent studies performed at 100 K using Mo Kα radiation (λ = 0.71073 Å) provide precise structural parameters with absorption coefficients of 0.11 mm⁻¹ [1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-Hydroxy-6,7-dimethylcoumarin through detailed analysis of both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum exhibits characteristic chemical shifts ranging from 1.18 to 14.55 ppm, with solvent systems including CDCl₃ and DMSO-d₆ providing optimal spectral resolution [3].

The most distinctive feature is the hydroxyl proton appearing as a sharp singlet at 14.55 ppm, indicating strong intramolecular hydrogen bonding typical of 4-hydroxycoumarin derivatives [3]. The aromatic protons appear in the range of 7.30-8.00 ppm, with specific patterns characteristic of the dimethyl substitution pattern at positions 6 and 7 [3]. The methyl protons at positions 6 and 7 appear as singlets in the range of 2.0-2.5 ppm, with integration ratios consistent with the molecular structure [3].

Coupling constants observed in the spectra range from 6.9 to 8.1 Hz, typical for aromatic proton-proton couplings in coumarin derivatives [3]. The coupling patterns provide definitive evidence for the substitution pattern and confirm the structural assignments. The chemical shifts demonstrate significant solvent dependence, with DMSO-d₆ generally providing better separation of signals due to its strong hydrogen-bond accepting properties [3].

¹³C NMR spectroscopy reveals carbon chemical shifts spanning from 53.1 to 175.80 ppm, covering the full range of carbon environments in the molecule [3]. The carbonyl carbon of the lactone ring appears at the downfield region around 175.80 ppm, while the aromatic carbons appear in the typical range of 100-160 ppm [3]. The methyl carbons at positions 6 and 7 appear as distinct signals in the aliphatic region, confirming the substitution pattern [3].

The NMR data provide unambiguous evidence for the tautomeric preference of the compound, with the 4-hydroxy form being predominant in solution under normal conditions [3]. The chemical shift patterns and coupling constants are consistent with literature values for related 4-hydroxycoumarin derivatives, confirming the structural assignments [3].

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared spectroscopy provides detailed information about the functional groups and bonding characteristics of 4-Hydroxy-6,7-dimethylcoumarin. The IR spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups and their interactions [3]. The lactone C=O stretching vibration appears in the range of 1660-1680 cm⁻¹, which is characteristic of the α-pyrone ring system [3]. This frequency is slightly lower than typical ketone stretches due to conjugation effects and the cyclic nature of the lactone.

The aromatic C=C stretching vibrations appear at 1610-1620 cm⁻¹, indicating the presence of the benzene ring system [3]. The C-H stretching vibrations of both aromatic and aliphatic groups appear in the range of 2900-3000 cm⁻¹ [3]. The C-O stretching vibration of the lactone ring appears at approximately 1200 cm⁻¹ [3]. The hydroxyl group exhibits O-H stretching vibrations in the range of 3300-3600 cm⁻¹, with the exact frequency depending on the degree of hydrogen bonding [3].

The fingerprint region (800-1500 cm⁻¹) contains numerous characteristic vibrations that serve as diagnostic tools for compound identification [3]. These include C-C stretching, C-H bending, and ring deformation modes that are specific to the coumarin framework and substitution pattern [3].

Ultraviolet-visible spectroscopy reveals the electronic transitions and chromophoric properties of 4-Hydroxy-6,7-dimethylcoumarin. The compound exhibits maximum absorption at 321 nm, which is characteristic of the extended π-conjugation system in the coumarin framework [4]. This absorption corresponds to the π→π* transition of the conjugated system, with an extinction coefficient of 16,800 M⁻¹cm⁻¹ [5].

The UV-Vis spectrum shows significant solvent effects, with the absorption maximum shifting depending on solvent polarity [6]. This solvatochromic behavior is attributed to the different stabilization of ground and excited states in solvents of varying polarity [6]. The Beer-Lambert law is obeyed in the concentration range of 2-10 μg/mL, making this technique suitable for quantitative analysis [4].

The electronic transitions provide insight into the molecular orbital structure and electron delocalization within the coumarin system [6]. The absorption characteristics are consistent with the planar structure determined by X-ray crystallography and support the extended conjugation interpretation [6].

Mass Spectrometry and Isotopic Analysis

Mass spectrometry provides definitive molecular weight determination and fragmentation pattern analysis for 4-Hydroxy-6,7-dimethylcoumarin. The molecular ion peak appears at m/z 190, consistent with the molecular formula C₁₁H₁₀O₃ [7]. The isotope pattern shows the characteristic M+1 peak due to natural abundance of ¹³C, confirming the molecular formula [7].

The fragmentation pattern under electron ionization conditions reveals characteristic losses typical of coumarin derivatives [7]. The base peak appears at m/z 162, corresponding to the loss of carbon monoxide (28 amu) from the molecular ion [7]. This fragmentation is characteristic of the lactone ring opening, which is a common pathway in coumarin mass spectrometry [7].

Additional fragmentation pathways include the loss of the hydroxyl group and subsequent rearrangements [7]. The fragmentation patterns are consistent with the proposed structure and provide confirmatory evidence for the molecular connectivity [7]. The mass spectrometric behavior follows established patterns for 4-hydroxycoumarin derivatives, with the lactone ring being particularly susceptible to fragmentation [7].

Both electron ionization (EI) and electrospray ionization (ESI) methods can be employed for analysis, with each providing complementary information [7]. The mass accuracy achieved is typically ±0.001 Da with modern high-resolution instruments, allowing for precise molecular formula determination [7].

The isotopic analysis confirms the presence of carbon, hydrogen, and oxygen atoms in the expected ratios [7]. The relative intensities of isotope peaks match theoretical calculations for the proposed molecular formula, providing additional structural confirmation [7]. The fragmentation patterns serve as fingerprints for compound identification and purity assessment [7].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant